molecular formula C15H9BrFN3O2 B3008439 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 891127-76-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3008439
CAS No.: 891127-76-7
M. Wt: 362.158
InChI Key: NTXYILXMJKNERK-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a 4-fluorobenzamide moiety. The bromophenyl and fluorobenzamide groups are electron-withdrawing substituents, which may enhance metabolic stability and target binding compared to non-halogenated analogs .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXYILXMJKNERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide show promising activity against various bacterial strains. For instance, derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The oxadiazole ring has been associated with anticancer activity due to its ability to interact with specific molecular targets involved in cancer progression. Several studies have synthesized derivatives and evaluated their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown significant activity against breast cancer cells, indicating potential for further development as anticancer agents .

Anti-inflammatory Properties

This compound has also been investigated for anti-inflammatory effects. Research has identified several derivatives that possess analgesic properties with minimal side effects such as ulcerogenicity. These compounds are being explored for their potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities. Among these, compounds featuring the 4-bromophenyl substitution exhibited significant anti-inflammatory and analgesic effects in animal models . The study utilized spectroscopic methods (IR, NMR) to confirm the structures and assessed biological activity through established pharmacological assays.

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against clinical bacterial strains. The results indicated that certain derivatives showed potent antibacterial activity with low MIC values compared to traditional antibiotics . The study highlighted the potential of these compounds as alternatives in antibiotic therapy.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, emphasizing substituent variations and reported bioactivities:

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Formula Molecular Weight Key Activities Reference
Target Compound 4-Bromophenyl 4-Fluoro C₁₅H₁₀BrFN₂O₂ 367.16 Hypothetical pesticidal activity -
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891132-47-1) 2,5-Dichlorophenyl 4-Bromo C₁₅H₈BrCl₂N₂O₂ 402.05 Not explicitly reported; likely herbicidal
N-((5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide Benzo[d][1,3]dioxole 4-Fluoro C₂₀H₁₇FN₄O₅S 444.4 Structural data only; potential CNS activity inferred from benzodioxole group
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Phenyl Furan-2-carboxamide C₁₂H₉N₃O₃ 255.22 Insect growth regulation (70–89% yield)
N-5-Tetrazolyl-N′-p-bromobenzoylurea (2j) Tetrazolyl p-Bromobenzoyl C₉H₇BrN₆O₂ 323.10 High plant growth-regulatory activity

Impact of Substituents on Bioactivity

Halogen Effects: The 4-bromophenyl group in the target compound may enhance lipophilicity and resistance to enzymatic degradation compared to non-halogenated analogs like a5 (phenyl substituent) .

Tetrazole-containing analogs () exhibit pronounced plant growth-regulatory activity, suggesting that nitrogen-rich heterocycles may favor cytokinin-like effects .

Activity Trends :

  • Compounds with electron-withdrawing groups (Br, Cl, F) on aryl rings generally show higher bioactivity. For example, 2j (p-bromobenzoylurea) demonstrated superior growth-regulatory activity compared to methyl- or methoxy-substituted analogs .
  • Thioether-linked derivatives () may exhibit enhanced solubility or membrane permeability due to sulfur-containing side chains .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9BrN4OC_{13}H_{9}BrN_{4}O and a molecular weight of approximately 316.14 g/mol. It features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring :
    • The reaction often starts with the condensation of hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
    • Elevated temperatures are usually employed to facilitate the cyclization process.
  • Introduction of the Benzamide Moiety :
    • The final step involves acylation of the oxadiazole intermediate with 4-fluorobenzoic acid or its derivatives to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Several studies have evaluated the antibacterial and antifungal activities of related oxadiazole derivatives:

  • Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by disrupting cellular processes.
  • Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties against pathogenic fungi such as Candida species. The mechanism typically involves interference with fungal cell wall synthesis or function.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Mechanism of Action : The proposed mechanisms include induction of apoptosis in cancer cells through modulation of key signaling pathways (e.g., inhibition of cell proliferation and promotion of cell cycle arrest). For example, studies have shown that similar compounds can inhibit the activity of certain kinases involved in tumor growth.
  • Case Studies : Specific case studies highlight that derivatives with bromine substitutions exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts. For instance, one study indicated that a related oxadiazole derivative significantly reduced viability in breast cancer cell lines through apoptotic pathways.

Research Findings Summary

Study Activity Assessed Findings
Study 1AntibacterialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2AntifungalShowed moderate activity against Candida albicans.
Study 3AnticancerInduced apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM.

Q & A

Q. What are the recommended synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be optimized for yield?

A two-step synthesis is typical for analogous oxadiazole benzamides. First, synthesize the oxadiazole core via cyclization of a hydrazide intermediate with cyanogen bromide or via acid-catalyzed dehydration of a diacylhydrazine. For the final coupling, react 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine with 4-fluorobenzoyl chloride in anhydrous THF using sodium hydride as a base . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours under reflux). Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 35–60% .

Q. How can the structure and purity of the compound be validated post-synthesis?

Use a combination of analytical techniques:

  • 1^1H/13^13C NMR : Confirm substitution patterns (e.g., aromatic protons for 4-bromophenyl at δ 7.6–8.0 ppm; fluorobenzamide carbonyl at ~168 ppm in 13^13C NMR) .
  • ESI-MS : Verify molecular ion peaks (exact mass 375.02 g/mol for C15_{15}H9_{9}BrFN3_3O2_2) and fragmentation patterns .
  • HPLC : Ensure >95% purity using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for receptor binding affinity (e.g., cannabinoid CB1/CB2 receptors via competitive radioligand assays, as seen in structurally similar oxadiazole-pyrazole carboxamides ). Antimicrobial activity can be tested using microdilution assays (MIC against Gram-positive/negative strains) . For antitumor potential, employ MTT assays on cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing interactions. For example, oxadiazole derivatives often exhibit planar geometries, with dihedral angles between the oxadiazole and benzamide moieties ranging from 5°–25°, influencing bioactivity . Ensure data quality by collecting high-resolution (<1.0 Å) datasets at low temperature (100 K) .

Q. What strategies address contradictory bioactivity results across studies?

Discrepancies may arise from:

  • Purity variations : Re-examine compound purity via HPLC and re-test under standardized conditions .
  • Assay conditions : Compare buffer pH, solvent (DMSO concentration), and cell viability protocols. For enzyme inhibition, confirm kinetic parameters (e.g., Ki_i vs. IC50_{50}) .
  • Structural analogs : Compare with 4-chlorophenyl or fluorophenyl variants to isolate substituent effects .

Q. How can SAR studies rationalize the impact of substituents on biological activity?

Systematically modify substituents and evaluate activity:

  • 4-Bromophenyl vs. 4-chlorophenyl : Bromine’s larger van der Waals radius may enhance hydrophobic binding in receptor pockets (e.g., CB1 IC50_{50} = 1.35 nM for bromo vs. 2.1 nM for chloro analogs) .
  • Fluorobenzamide vs. methylsulfanyl : Fluorine’s electron-withdrawing effect increases metabolic stability, while methylsulfanyl may improve solubility . Use DFT calculations (e.g., Mulliken charges) to correlate electronic properties with activity .

Q. What computational methods predict binding modes with target proteins?

Perform molecular docking (AutoDock Vina, Glide) using crystal structures of relevant targets (e.g., CB1 receptor PDB: 5TGZ). For oxadiazole derivatives, the oxadiazole ring often participates in π-π stacking with aromatic residues (e.g., Phe 3.36 in CB1), while the benzamide group forms hydrogen bonds . Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxadiazole ring .
  • Crystallography : Use SHELXTL for structure solution and Olex2 for visualization .
  • Bioassays : Include positive controls (e.g., ATP for enzyme inhibition ) and validate statistical significance via ANOVA with post-hoc tests.

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